17-(4-ethoxyphenyl)-1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
17-(4-ETHOXYPHENYL)-1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure It belongs to the class of azapentacyclic compounds, which are known for their intricate ring systems and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-ETHOXYPHENYL)-1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and azapentacyclic precursors. Key steps in the synthesis may involve:
Condensation reactions: To form the imino group.
Cyclization reactions: To construct the pentacyclic ring system.
Functional group modifications: To introduce the ethoxy and hydroxy groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation products: Quinones or phenolic derivatives.
Reduction products: Amines or reduced imino derivatives.
Substitution products: Varied depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic agents due to its unique chemical properties.
Industry
Polymer Synthesis: Utilization in the synthesis of advanced polymers with specific properties.
Chemical Sensors: Development of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 17-(4-ETHOXYPHENYL)-1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. Pathways involved may include:
Signal Transduction: Modulation of signaling pathways through enzyme inhibition.
Gene Expression: Influence on gene expression by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
- 17-(4-METHOXYBENZYL)-15-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- 17-[4-(BENZYLOXY)PHENYL]-15-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
Uniqueness
The uniqueness of 17-(4-ETHOXYPHENYL)-1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific functional groups and the arrangement of its pentacyclic structure
Properties
Molecular Formula |
C33H26N2O4 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
17-(4-ethoxyphenyl)-1-[(4-hydroxyphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C33H26N2O4/c1-2-39-23-17-13-21(14-18-23)35-31(37)29-28-24-7-3-5-9-26(24)33(30(29)32(35)38,27-10-6-4-8-25(27)28)19-34-20-11-15-22(36)16-12-20/h3-19,28-30,36H,2H2,1H3 |
InChI Key |
SECIRJFRTAQPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC=C(C=C7)O |
Origin of Product |
United States |
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